Octahydroindole-2-Carboxylic Acid

説明

Synthesis Analysis

The synthesis of Oic and its derivatives has been explored through various strategies. High yielding and selective alkylations of a suitably protected derivative of Oic have been described, showcasing the influence of its fused bicyclic structure on the stereochemical outcomes of direct alkylation reactions (Sayago et al., 2009). Furthermore, an improved strategy for the synthesis of enantiomerically pure Oic, based on the formation of a trichloromethyloxazolidinone derivative, provides access to α-tetrasubstituted derivatives of this Oic stereoisomer in a concise and efficient manner (Sayago et al., 2008).

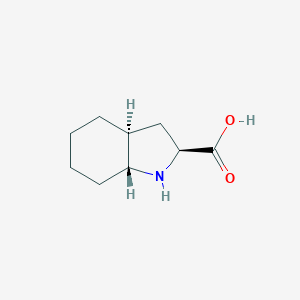

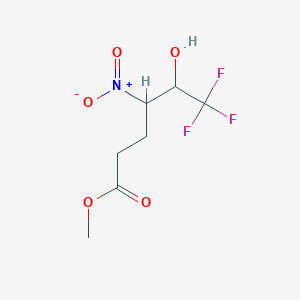

Molecular Structure Analysis

The molecular structure of Oic and its derivatives plays a crucial role in its reactivity and applications. Studies have focused on developing methods for the separation and analysis of Oic stereoisomers, highlighting the complexity of its stereochemistry. For instance, chiral high-performance liquid chromatography (HPLC) with pre-column derivatization has been employed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in Oic, demonstrating the compound's intricate stereochemical characteristics (Wang et al., 2009).

Chemical Reactions and Properties

Oic undergoes various chemical reactions that are significant for its functionalization and application in peptide synthesis. The stereochemical outcome of such reactions, including alpha-methylation, is heavily influenced by the steric hindrance imposed by its fused cyclohexane ring. These reactions enable the production of alpha-substituted analogues of Oic with high selectivity and retention of configuration, which are crucial for its incorporation into peptides (Sayago et al., 2008).

科学的研究の応用

Synthesis of Proline Analogues

Octahydroindole-2-Carboxylic Acid is crucial in synthesizing cis-fused stereoisomers of proline analogues, particularly in enantiomerically pure forms. This is significant for biological applications (Sayago et al., 2011).

Angiotensin-Converting Enzyme (ACE) Inhibitors

It serves as a key intermediate in synthesizing some ACE inhibitors, vital for controlling blood pressure and treating heart conditions (Wang et al., 2009).

Trandolapril Synthesis

The compound is a critical intermediate in the elaboration of Trandolapril, an ACE inhibitor used for treating hypertension (Brion et al., 1992).

Cardiovascular Drugs

Octahydroindole-2-Carboxylic Acid is used as an intermediate for cardiovascular drugs like Trandolapril (Wang Zhi-xiang, 2007).

Isotope-Labeled Chiral Compounds

The synthesis of deuterium and carbon-14 labeled enantiomerically pure Octahydroindole-2-Carboxylic Acid and its analogs for research purposes has been explored (Zhang, 2012).

Peptide Synthesis

Octahydroindole-2-Carboxylic Acid is used in peptide synthesis, particularly for creating proline analogues with specific stereochemistry (Sayago et al., 2008).

Stereoselective Synthesis

It's used in stereoselective synthesis, especially for alpha-methylated stereoisomers, which are crucial in pharmaceutical chemistry (Sayago et al., 2008).

Chromatographic Analysis

Advanced chromatographic techniques have been developed for the separation and analysis of Octahydroindole-2-Carboxylic Acid stereoisomers, significant for purity testing in pharmaceuticals (Sun et al., 2006).

Drug Discovery

It serves as a scaffold in drug discovery, especially in designing compound libraries for natural product synthesis (Sydnes et al., 2016).

Conformational Studies in Peptides

Octahydroindole-2-Carboxylic Acid is used in studying conformational aspects of peptides, particularly in understanding the polyproline II helix structure (Kubyshkin & Budisa, 2017).

Safety And Hazards

特性

IUPAC Name |

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydroindole-2-Carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)